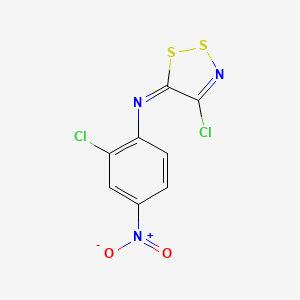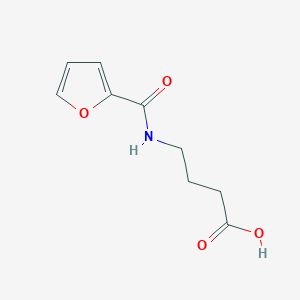![molecular formula C9H10F2N2O2 B2578879 [5-ciclopropil-3-(difluorometil)-1H-pirazol-1-il]ácido acético CAS No. 1002032-66-7](/img/structure/B2578879.png)
[5-ciclopropil-3-(difluorometil)-1H-pirazol-1-il]ácido acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid: is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a pyrazole ring
Aplicaciones Científicas De Investigación
Difluorometilación en etapas tardías en la química medicinal
La difluorometilación es una herramienta poderosa en el descubrimiento de fármacos. Los investigadores han desarrollado métodos para introducir el grupo CF₂H en moléculas orgánicas en etapas tardías de la síntesis. Este compuesto sirve como un valioso bloque de construcción para crear nuevos candidatos a fármacos. Al incorporar estratégicamente el grupo difluorometilo, los químicos medicinales pueden mejorar la potencia, la estabilidad metabólica y la farmacocinética de los fármacos .
Biomoléculas y proteínas fluoradas
La instalación selectiva de sitio de CF₂H en biomoléculas grandes, como las proteínas, se ha convertido en un área de investigación emocionante. Al introducir esta parte fluorada, los científicos pueden modular la función de las proteínas, mejorar la biodisponibilidad y mejorar las propiedades terapéuticas. El control preciso de la fluoración en sitios específicos dentro de las biomoléculas es crucial para diseñar biofármacos de próxima generación .
Química heterocíclica y agroquímicos
El grupo difluorometilo juega un papel fundamental en la química heterocíclica. Los investigadores han explorado su incorporación en varios heterociclos, incluidos los pirazoles. Estos heterociclos modificados exhiben reactividad, estabilidad y actividad biológica alteradas. En el campo de los agroquímicos, la introducción de CF₂H puede conducir a nuevos pesticidas, herbicidas y fungicidas con mayor eficacia y perfiles ambientales .
Bloques de construcción fluorados para la ciencia de los materiales
Los compuestos fluorados encuentran aplicaciones más allá de los productos farmacéuticos. El grupo CF₂H contribuye al diseño de materiales funcionales, como polímeros, cristales líquidos y semiconductores orgánicos. Al incorporar este motivo, los investigadores pueden ajustar con precisión las propiedades del material, como la solubilidad, la estabilidad térmica y el comportamiento electrónico .
Transformaciones nucleofílicas y electrofílicas
Las reacciones de difluorometilación pueden proceder a través de vías nucleofílicas o electrofílicas. Los investigadores han desarrollado métodos sintéticos para introducir selectivamente el grupo CF₂H en varios grupos funcionales, incluidos los enlaces C(sp²) y C(sp³). Estas transformaciones permiten la construcción de moléculas complejas con sustituyentes fluorados, que tienen aplicaciones en diversos campos .
Sondas fluoradas para imágenes y diagnósticos
Los compuestos que contienen flúor se utilizan ampliamente en la obtención de imágenes de tomografía por emisión de positrones (PET). El grupo difluorometilo se puede incorporar en trazadores radioactivos para la visualización no invasiva de procesos biológicos. Los investigadores exploran su potencial como sonda PET para obtener imágenes de receptores específicos, enzimas y objetivos relacionados con enfermedades in vivo .
En resumen, [5-ciclopropil-3-(difluorometil)-1H-pirazol-1-il]ácido acético tiene una gran promesa en la química medicinal, la ciencia de los materiales y el diagnóstico. Su motivo fluorado único continúa inspirando investigaciones innovadoras y el desarrollo de nuevos agentes terapéuticos y materiales. 🌟 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Difluoromethylation: The difluoromethyl group is typically introduced using difluoromethylating agents such as difluoromethyl bromide or through the use of difluorocarbene precursors.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents are often employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
- **Ox
Propiedades
IUPAC Name |
2-[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c10-9(11)6-3-7(5-1-2-5)13(12-6)4-8(14)15/h3,5,9H,1-2,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYMLAWTVBTSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![12-(4-Methylthiophene-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2578798.png)

![benzo[d][1,3]dioxol-5-yl(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2578801.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2578802.png)

![N-(3,4-dimethylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2578807.png)
![1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2578809.png)


![1-[4-(2-chlorophenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2578813.png)

![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2578815.png)
![ethyl 3-(4-bromophenyl)-4-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-4H-chromene-2-carboxylate](/img/structure/B2578817.png)

